molecular formula C14H18Cl2N2O3 B055812 Desmethylraclopride CAS No. 119670-11-0

Desmethylraclopride

Cat. No. B055812
M. Wt: 333.2 g/mol
InChI Key: DPQOMEPZWBXAMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Desmethylraclopride involves complex chemical reactions, where specific methodologies can lead to the development of this compound or its analogs. For example, the formal synthesis of (+/-)-desmethylamino FR901483 demonstrates a sequence involving spirocyclization and radical cyclization, highlighting the intricate steps required to construct such molecules (Wardrop & Zhang, 2001).

Molecular Structure Analysis

Desmethylraclopride's structure is pivotal in understanding its function and interaction with biological systems. While specific studies on Desmethylraclopride's molecular structure are not directly highlighted, research on analogous molecules suggests the importance of structural analysis in determining the activity and synthesis pathways of such compounds.

Chemical Reactions and Properties

Desmethylraclopride participates in chemical reactions that are crucial for its synthesis and application. Studies on related compounds, such as the radiochemical synthesis of [18F]Fluororaclopride, offer insights into the chemical reactions Desmethylraclopride might undergo and its properties, such as affinity and specificity towards certain receptors or molecular targets (Kiesewetter, Brücke, & Finn, 1989).

Physical Properties Analysis

The physical properties of Desmethylraclopride, such as solubility, melting point, and stability, are essential for its application in various fields. While specific details on Desmethylraclopride are not available, the study of deep eutectic solvents and their properties provides a general understanding of how such compounds' physical properties are analyzed and their significance (Alomar et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define Desmethylraclopride's utility in research and potential applications. The synthesis and study of related compounds, such as organometallic complexes and their interactions with biomolecules, shed light on the chemical properties essential for the understanding of Desmethylraclopride (Fish & Jaouen, 2003).

Scientific Research Applications

Summary of the Application

Desmethylraclopride is used as a precursor to radiolabeled S-(+)-raclopride . This compound is used in positron emission tomography (PET) imaging, a technique utilized in nuclear medicine for noninvasive, early-stage diagnosis of diseases .

Methods of Application or Experimental Procedures

A new radiolabeling method using a microreactor was developed for the rapid synthesis of [11C]raclopride . A chip bearing a Y-shaped mixing junction with a 200 µm (width)×20 µm (depth)×250 mm (length) flow channel was designed, and the efficiency of O-[11C]methylation was evaluated . Dimethyl sulfoxide solutions containing the O-desmethyl precursor or [11C]CH3I were introduced into separate injection ports by infusion syringes .

Results or Outcomes Obtained

The decay-corrected radiochemical yield of microreactor-derived [11C]raclopride reached 12% in 20 seconds at 25°C . This yield was observed to increase with increasing temperature . In contrast, batch synthesis at 25°C produced a yield of 5%, indicating that this device could effectively achieve O-[11C]methylation in a shorter period of time .

properties

IUPAC Name

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20/h6,8,19-20H,2-5,7H2,1H3,(H,17,21)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQOMEPZWBXAMA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylraclopride

CAS RN

119670-11-0
Record name Desmethylraclopride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
H Huang, Y Ning, B Zhang, C Lou - Hellenic Journal of Nuclear …, 2015 - nuclmed.gr
… Carbon-11-MeI or C-MeOTf in carrier nitrogen was bubbled for 3.0min through a glass vial containing a solution of desmethylraclopride, and an equimolar amount of NaOH (1M) at an …
Number of citations: 4 www.nuclmed.gr
J Lee, I Cheong, SY Lee - Applied Radiation and Isotopes, 2016 - Elsevier
… Recently a few reports using O-desmethylraclopride TBA salt as a precursor were published … C]raclopride, but one additional step to prepare O-desmethylraclopride TBA salt is needed. …
Number of citations: 5 www.sciencedirect.com
H Kawashima, H Kimura, Y Nakaya… - Chemical and …, 2015 - jstage.jst.go.jp
… Because O-desmethylraclopride is known to be unstable in DMSO, the high reaction temperature combined with the micro-space of the reactor may cause the decomposition of the …
Number of citations: 7 www.jstage.jst.go.jp
V Gómez-Vallejo, J Llop - Nuclear Medicine Communications, 2011 - journals.lww.com
… 2, AutoLoop system) pre-charged with a solution of (S)-O-desmethylraclopride (Huayi Isotope CO., 1 mg) in dimethylsulfoxide (80 μl) and a 5 mol/l aqueous NaOH solution (3 μl). After …
Number of citations: 16 journals.lww.com
KJ Black, ML Piccirillo, JM Koller, T Hseih, L Wang… - …, 2015 - ncbi.nlm.nih.gov
Rationale: Synaptic dopamine (DA) release induced by amphetamine or other experimental manipulations can displace [11 C] raclopride (RAC*) from dopamine D2-like receptors. We …
Number of citations: 19 www.ncbi.nlm.nih.gov
YS Lee, JM Jeong, YH Cho, JH Lee, HJ Lee, JE Kim… - 2015 - Soc Nuclear Med
2501 Objectives [ 11 C]Raclopride is usually synthesized using base such as NaH, NaOH or K 2 CO 3 in many radiochemistry labs. We evaluated a possibility of six different solvents for …
Number of citations: 1 jnm.snmjournals.org
VW Pike, MJ Kensett, DR Turton, SL Waters… - International Journal of …, 1990 - Elsevier
… the radiochemical impurities has the same retention time on HPLC as desmethylraclopride. Trace radioactive desmethylraclopride … This most probably arises from desmethylraclopride …
Number of citations: 31 www.sciencedirect.com
N Van Laeken, K Kersemans, F De Vos - 2012 - Soc Nuclear Med
527 Objectives Previous research has highlighted the synthesis of [11C]-raclopride by methylation of S(+)-O-desmethylraclopride. Mostly, [11C]-raclopride is purified on a (semi-)…
Number of citations: 2 jnm.snmjournals.org
A Antonini, KL Leenders, H Reist… - Archives of …, 1993 - jamanetwork.com
• Human postmortem and animal experimental results suggest a decline of the cerebral dopaminergic neuronal system with age. In this study, the radiotracer carbon 11-labeled-…
Number of citations: 225 jamanetwork.com
J Hirvonen, S Aalto, V Lumme, K Någren… - Nuclear medicine …, 2003 - journals.lww.com
11 C-Raclopride is a widely used positron emission tomography (PET) tracer for measurement of striatal D 2 dopamine receptor binding characteristics. Recently, 11 C-raclopride has …
Number of citations: 78 journals.lww.com

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